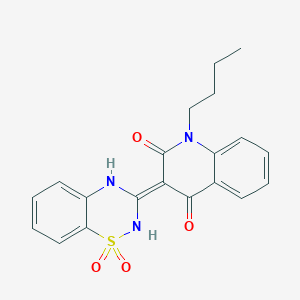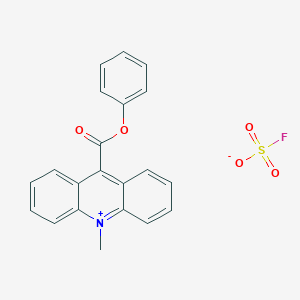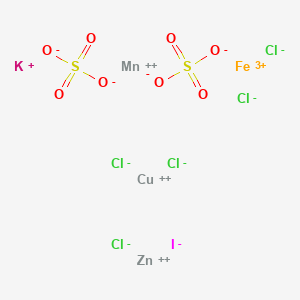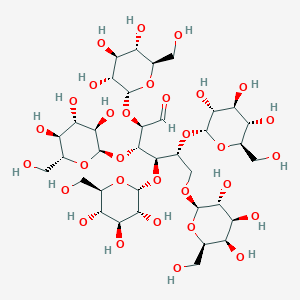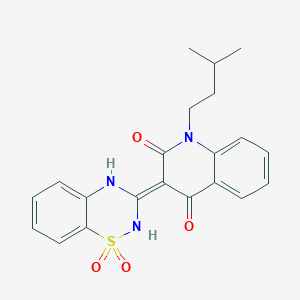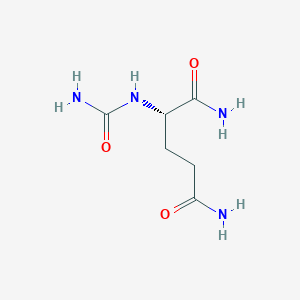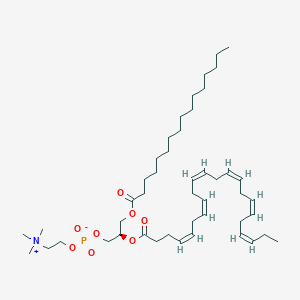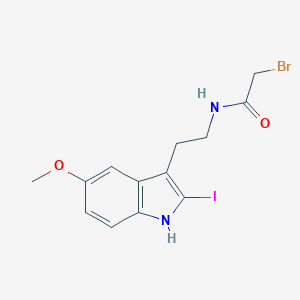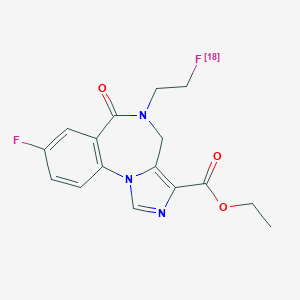
5-(2'-(18F)Fluoroethyl)flumazenil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2'-(18F)Fluoroethyl)flumazenil is a radiotracer used in positron emission tomography (PET) imaging to study the distribution and binding of benzodiazepine receptors in the brain. Benzodiazepine receptors are GABA-A receptors that are widely distributed in the central nervous system and play a key role in the regulation of anxiety, sleep, and muscle relaxation.
Mecanismo De Acción
5-(2'-(18F)Fluoroethyl)flumazenil binds selectively and reversibly to the benzodiazepine site of GABA-A receptors. The binding of the radiotracer to the receptors can be quantified by 5-(2'-(18F)Fluoroethyl)flumazenil imaging and used to estimate the density and affinity of the receptors in different brain regions. The binding of benzodiazepine agonists such as diazepam and lorazepam to the receptors enhances the inhibitory effects of GABA on neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects. The binding of benzodiazepine antagonists such as flumazenil and 5-(2'-(18F)Fluoroethyl)flumazenil blocks the effects of benzodiazepine agonists and can be used to study the functional significance of benzodiazepine receptors in different brain circuits.
Biochemical and Physiological Effects:
The binding of 5-(2'-(18F)Fluoroethyl)flumazenil to benzodiazepine receptors does not have any direct biochemical or physiological effects. However, the radiotracer can be used to indirectly measure the activity of the GABAergic system and the modulation of neuronal excitability by benzodiazepine receptors. 5-(2'-(18F)Fluoroethyl)flumazenil imaging with 5-(2'-(18F)Fluoroethyl)flumazenil has been used to study the effects of aging, stress, and disease on benzodiazepine receptor density and affinity in different brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2'-(18F)Fluoroethyl)flumazenil in lab experiments include its high selectivity and sensitivity for benzodiazepine receptors, its non-invasive nature, and its ability to provide quantitative and dynamic information on receptor function. The limitations of using the radiotracer include its short half-life (t1/2 = 110 minutes), which requires on-site radiolabeling and limits the availability of the radiotracer, and its relatively high cost and complexity compared to other imaging modalities.
Direcciones Futuras
For research with 5-(2'-(18F)Fluoroethyl)flumazenil include the development of new radioligands with improved pharmacokinetic properties and selectivity for different benzodiazepine receptor subtypes, the investigation of the role of benzodiazepine receptors in the pathophysiology and treatment of neuropsychiatric disorders, and the integration of 5-(2'-(18F)Fluoroethyl)flumazenil imaging with other imaging modalities and biomarkers to provide a more comprehensive understanding of brain function and dysfunction.
Métodos De Síntesis
The synthesis of 5-(2'-(18F)Fluoroethyl)flumazenil involves the nucleophilic substitution of the nitro group in the precursor compound with [18F]fluoride ion. The precursor compound is first prepared by reacting flumazenil with 2-nitro-1,3-propanediol in the presence of a base and a solvent such as dimethylformamide. The resulting nitro compound is then radiolabeled with [18F]fluoride ion using a cyclotron and a synthesis module. The final product is purified by high-performance liquid chromatography (HPLC) and formulated for injection.
Aplicaciones Científicas De Investigación
5-(2'-(18F)Fluoroethyl)flumazenil is used in 5-(2'-(18F)Fluoroethyl)flumazenil imaging to study the distribution and binding of benzodiazepine receptors in the brain. 5-(2'-(18F)Fluoroethyl)flumazenil imaging allows the non-invasive measurement of the concentration and binding kinetics of the radiotracer in living subjects. This technique has been used to investigate the role of benzodiazepine receptors in various neurological and psychiatric disorders such as anxiety, depression, epilepsy, and Alzheimer's disease. 5-(2'-(18F)Fluoroethyl)flumazenil imaging with 5-(2'-(18F)Fluoroethyl)flumazenil has also been used to study the effects of pharmacological interventions and environmental factors on benzodiazepine receptor function.
Propiedades
Número CAS |
143693-57-6 |
|---|---|
Nombre del producto |
5-(2'-(18F)Fluoroethyl)flumazenil |
Fórmula molecular |
C16H15F2N3O3 |
Peso molecular |
334.31 g/mol |
Nombre IUPAC |
ethyl 5-(2-(18F)fluoranylethyl)-8-fluoro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H15F2N3O3/c1-2-24-16(23)14-13-8-20(6-5-17)15(22)11-7-10(18)3-4-12(11)21(13)9-19-14/h3-4,7,9H,2,5-6,8H2,1H3/i17-1 |
Clave InChI |
NRBIGDVWCXXFLI-SJPDSGJFSA-N |
SMILES isomérico |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CC[18F] |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |
SMILES canónico |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |
Otros números CAS |
143693-57-6 |
Sinónimos |
5-(2'-(18F)fluoroethyl)flumazenil 5-(2'-fluoroethyl)flumazenil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





